Cas no 10558-44-8 (di2-thienylmethanone oxime)

Di2-thienylmethanone oxime is a specialized organic compound featuring a bithienyl backbone functionalized with an oxime group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds and coordination complexes. The oxime moiety offers chelating potential, enabling applications in metal-organic frameworks (MOFs) or ligand design. Its thienyl groups contribute to electronic delocalization, suggesting utility in materials science, such as conductive polymers or optoelectronic devices. The compound’s stability and selectivity under controlled conditions enhance its suitability for precise synthetic transformations. Careful handling is advised due to potential sensitivity to moisture or light, depending on storage conditions.
di2-thienylmethanone oxime structure
di2-thienylmethanone oxime structure
商品名:di2-thienylmethanone oxime
CAS番号:10558-44-8
MF:C9H7NOS2
メガワット:209.287979364395
CID:86444
PubChem ID:2775140

di2-thienylmethanone oxime 化学的及び物理的性質

名前と識別子

    • di2-thienylmethanone oxime
    • Bis(2-thienyl) ketoxime
    • Di-2-thienylmethanone oxime
    • Di-2-thienyl ketoxime
    • N-(dithiophen-2-ylmethylidene)hydroxylamine
    • 2,2'-Dithienylketoxim
    • HMS547O06
    • BIS(THIEN-2-YL)KETONE OXIME
    • DI(2-THIENYL)METHANONE OXIME
    • dithiophen-2-ylmethanone oxime
    • Di-2-thienyl ketoxime, 97%
    • SR-01000633757-1
    • Di(thiophen-2-yl)methanone oxime
    • FT-0624579
    • Methanone,di-2-thienyl-, oxime
    • Di-2-thienylketoxim
    • AS-76561
    • BTB 09936
    • FT-0636739
    • Di(thiophen-2-yl)methanoneoxime
    • DTXSID50379410
    • CCG-43880
    • 10558-44-8
    • Maybridge1_002250
    • CS-0440602
    • SCHEMBL12262029
    • N-[Di(thiophen-2-yl)methylidene]hydroxylamine
    • DB-017541
    • BIS(2-THIENYL)KETOXIME
    • MDL: MFCD00173896
    • インチ: 1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H
    • InChIKey: UXSSDPITEOFAMK-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1/C(/C1=CC=CS1)=N/O

計算された属性

  • せいみつぶんしりょう: 208.99700
  • どういたいしつりょう: 208.996905
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 89.1

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.38 g/cmsup>3
  • ゆうかいてん: 134 °C
  • ふってん: 172.2 ºC
  • フラッシュポイント: 361.1 ºC
  • 屈折率: 1.698
  • PSA: 89.07000
  • LogP: 3.03620
  • ようかいせい: 使用できません

di2-thienylmethanone oxime セキュリティ情報

  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38

di2-thienylmethanone oxime 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

di2-thienylmethanone oxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18183-5g
Di-2-thienyl ketoxime, 97%
10558-44-8 97%
5g
¥1755.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18183-1g
Di-2-thienyl ketoxime, 97%
10558-44-8 97%
1g
¥439.00 2023-03-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511269-1g
Di(thiophen-2-yl)methanone oxime
10558-44-8 98%
1g
¥448.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511269-5g
Di(thiophen-2-yl)methanone oxime
10558-44-8 98%
5g
¥2052.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-OE839-200mg
Di-2-thienyl ketoxime
10558-44-8 97%
200mg
¥184.0 2022-02-28

di2-thienylmethanone oxime 関連文献

di2-thienylmethanone oximeに関する追加情報

Introduction to Di-2-Thienylmethanone Oxime (CAS No. 10558-44-8)

Di-2-thienylmethanone oxime, with the CAS number 10558-44-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 1-(2-thienyl)-ethanone oxime, is a derivative of thienyl ketones and belongs to the class of oximes. The unique structure and properties of di-2-thienylmethanone oxime make it a valuable intermediate in various synthetic pathways and a potential candidate for drug development.

The molecular formula of di-2-thienylmethanone oxime is C10H9NOS, and its molecular weight is approximately 199.25 g/mol. The compound features a thienyl ring, an oxime functional group, and a ketone moiety, which contribute to its diverse chemical reactivity and biological activity. These structural elements have been extensively studied for their potential applications in medicinal chemistry and materials science.

In recent years, the interest in di-2-thienylmethanone oxime has grown due to its potential therapeutic properties. Research has shown that compounds containing thienyl moieties exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The presence of the oxime group further enhances these properties by introducing additional reactivity and selectivity.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the role of di-2-thienylmethanone oxime as a lead compound in the development of novel anti-inflammatory agents. The researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

Beyond its therapeutic applications, di-2-thienylmethanone oxime has also been explored for its potential use in materials science. The unique electronic properties of thienyl rings make them suitable for applications in organic electronics and photovoltaic devices. A recent study in Advanced Materials demonstrated that derivatives of di-2-thienylmethanone oxime can be used to enhance the performance of organic solar cells by improving charge transport and stability.

The synthesis of di-2-thienylmethanone oxime typically involves the reaction of 1-(2-thienyl)ethanone with hydroxylamine under controlled conditions. Various methods have been reported in the literature to optimize this synthesis, including microwave-assisted reactions and solvent-free conditions, which offer improved yields and reduced reaction times.

In terms of safety and handling, while di-2-thienylmethanone oxime is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and the compound should be stored in a well-ventilated area to prevent any potential health risks.

The future prospects for di-2-thienylmethanone oxime are promising. Ongoing research continues to explore its potential applications in both pharmaceuticals and materials science. As new synthetic methods are developed and more biological studies are conducted, it is likely that this compound will play an increasingly important role in various scientific fields.

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